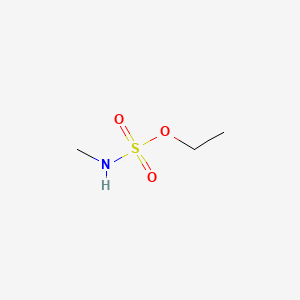
3-Phosphoglycerate
Overview
Description
3-Phospho-D-glyceric acid is a biochemically significant compound that plays a crucial role in metabolic pathways such as glycolysis and the Calvin-Benson cycle. It is the D-enantiomer of 3-phosphoglyceric acid and is involved in various enzymatic reactions within living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phospho-D-glyceric acid can be synthesized through the dephosphorylation of 1,3-bisphosphoglycerate, a reaction catalyzed by the enzyme phosphoglycerate kinase. This reaction occurs under physiological conditions and is a part of the glycolytic pathway .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Phospho-D-glyceric acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can be reduced to glyceric acid or oxidized to form other intermediates in metabolic pathways.
Substitution: The phosphate group can be transferred to other molecules through enzymatic reactions.
Common Reagents and Conditions:
Enzymes: Phosphoglycerate kinase, phosphoglycerate mutase, and other enzymes play a significant role in the reactions involving 3-phospho-D-glyceric acid.
Physiological Conditions: Most reactions occur under physiological pH and temperature conditions.
Major Products:
2-Phospho-D-glyceric acid: Formed through the action of phosphoglycerate mutase.
Glyceric acid: Formed through reduction reactions
Scientific Research Applications
3-Phospho-D-glyceric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays and studies.
Biology: Plays a crucial role in metabolic studies, particularly in understanding glycolysis and the Calvin-Benson cycle.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industry: Used in the production of biochemical reagents and as a standard in analytical chemistry
Mechanism of Action
3-Phospho-D-glyceric acid exerts its effects through its involvement in metabolic pathways. It acts as an intermediate in glycolysis, where it is converted to 2-phospho-D-glyceric acid by phosphoglycerate mutase. This conversion is essential for the production of ATP, the energy currency of the cell. The compound also participates in the Calvin-Benson cycle, contributing to the fixation of carbon dioxide in photosynthetic organisms .
Comparison with Similar Compounds
2-Phospho-D-glyceric acid: Another intermediate in glycolysis, formed from 3-phospho-D-glyceric acid.
1,3-Bisphosphoglycerate: A precursor to 3-phospho-D-glyceric acid in the glycolytic pathway.
Glyceric acid: A reduced form of 3-phospho-D-glyceric acid.
Uniqueness: 3-Phospho-D-glyceric acid is unique due to its dual role in both glycolysis and the Calvin-Benson cycle. Its ability to participate in multiple metabolic pathways highlights its importance in cellular metabolism and energy production .
Properties
IUPAC Name |
(2R)-2-hydroxy-3-phosphonooxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPPGNTCRNQQC-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862427 | |
| Record name | D-(-)-3-Phosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-11-1, 3443-58-1 | |
| Record name | 3-phospho-D-glyceric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04510 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-(-)-3-Phosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glycerate 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1209859.png)


![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)





